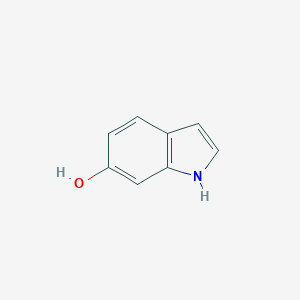

6-Hydroxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178497 | |

| Record name | 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-86-1 | |

| Record name | 6-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-hydroxyindole basic chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 6-Hydroxyindole

Introduction

This compound is an aromatic heterocyclic organic compound with the molecular formula C₈H₇NO. It is an isomer of hydroxyindole, where the hydroxyl group is attached to the 6th position of the indole ring. This compound serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2] It is also utilized in other industries, for instance, as a component in oxidative hair dye formulations.[1][3] This guide provides a comprehensive overview of its fundamental chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to light brown or off-white crystalline powder at room temperature.[4][5] Its core chemical and physical properties are summarized in the tables below, providing a quantitative look at its characteristics.

Table 1.1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [6][7] |

| Molecular Weight | 133.15 g/mol | [4][6][7] |

| Appearance | White to off-white/light brown crystalline powder | [4][5] |

| Melting Point | 124 - 132 °C | [2][5][6] |

| Boiling Point | 343.2 ± 15.0 °C (at 760 mmHg) | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Flash Point | 161.4 ± 20.4 °C | [6] |

Table 1.2: Chemical and Solubility Properties

| Property | Value | Reference(s) |

| pKa (Predicted) | 10.07 ± 0.40 | [5][8] |

| LogP | 1.41 | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[9] Slightly soluble in Methanol.[5] Insoluble in water.[10] | |

| DMSO Solubility | 27 - 45 mg/mL | [4][10] |

| Storage Conditions | Store at 2-8°C, sealed in a dry place.[5] For long-term storage, keep at -20°C (powder) or -80°C (in solvent).[4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. Spectroscopic data can be found in various chemical literature.[1][11]

-

Mass Spectrometry (MS) : The exact mass of this compound is 133.052765.[6] Mass spectrometry is used to confirm its molecular weight and fragmentation patterns.[11][12]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present, notably the O-H and N-H stretching vibrations.[1][11]

-

Gas Chromatography (GC) : The Kovats retention index for this compound is 1654 on a standard non-polar column, which is useful for chromatographic identification.[7][13]

Synthesis and Reactivity

The synthesis of this compound can be challenging compared to its 4- and 5-hydroxy isomers.[1] However, several synthetic routes have been developed.

Synthesis Routes

-

Catalytic Hydrogenation : A common laboratory-scale synthesis involves the deprotection of a protected precursor. For example, 6-benzyloxyindole can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield this compound.[2][14]

-

Modified Bischler-Möhlau Reaction : This method involves the condensation of m-aminophenol and benzoin, which can produce a mixture of 4- and 6-hydroxyindoles.[15][16]

-

Catalyst-Free Condensation : A more recent development is the catalyst-free condensation of carboxymethyl cyclohexadienones with amines to achieve a regiospecific synthesis of 6-hydroxyindoles.[1]

The following diagram illustrates a generalized workflow for the synthesis of this compound via catalytic hydrogenation.

Caption: Workflow for this compound Synthesis via Hydrogenation.

Chemical Reactivity

This compound's reactivity is characterized by the interplay between the electron-rich pyrrole ring and the phenolic hydroxyl group.

-

Oxidation : The hydroxyl group makes the indole ring susceptible to oxidation. In applications like hair dyes, it is oxidized with hydrogen peroxide, leading to polymerization into eumelanin-like structures.[3][17] This inherent instability and tendency to auto-oxidize and polymerize in solution can complicate its use in some biological assays.[18]

-

Electrophilic Substitution : The indole ring is prone to electrophilic substitution, with reactions typically occurring at the C3 position.

-

Nitrosation : The nitrogen atom within the pyrrole ring can be nitrosated to form N-nitrosamines, a point of consideration for safety in cosmetic formulations.[3][17]

-

Derivatization : It serves as a key reactant for preparing a variety of derivatives with significant biological activities, including potential anticancer immunomodulators (tryptophan dioxygenase inhibitors), HIV inhibitors, and antituberculosis agents.[5][8]

Biological Relevance and Pathways

This compound is not just a synthetic intermediate; it is also a metabolite and interacts with biological systems.

-

Metabolism : Indole, produced from tryptophan by gut microbiota, is absorbed and metabolized in the liver.[7][19] Cytochrome P450 enzymes hydroxylate indole to form various hydroxyindoles, which are then typically conjugated for excretion.[19] While 3-hydroxyindole (indoxyl) is a major metabolite, other isomers like this compound are also part of this metabolic landscape.[7]

The diagram below outlines the metabolic pathway from dietary tryptophan to hydroxylated indole metabolites.

Caption: Metabolic Pathway of Dietary Indole.

-

Biological Activity :

-

Enzyme Inhibition : It has been identified as an inhibitor of human melanoma tyrosinase and a potent, long-lasting inhibitor of the organic anion-transporting polypeptide OATP1B1 (IC₅₀ of ~10 µM).[6][10]

-

Biofilm Modulation : Research has shown that this compound and its isomers can act as interspecies biofilm signals. For instance, 7-hydroxyindole is a potent inhibitor of enterohemorrhagic E. coli (EHEC) biofilms.[20]

-

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. Below is a detailed methodology for a key experiment.

Protocol: Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities lead to a depressed and broader melting range.[21]

Objective: To accurately determine the melting point range of a this compound sample.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)

-

Calibrated thermometer

Procedure:

-

Sample Preparation : Place a small amount of the this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample should be 1-2 mm high.[22]

-

Apparatus Setup :

-

Mel-Temp : Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed to read the block's temperature.[21]

-

Thiele Tube : Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the oil of the Thiele tube, making sure the oil level is above the sample but the open end of the capillary is not submerged.[23]

-

-

Heating : Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate can be used to find an approximate melting point.[21]

-

Accurate Measurement : For the precise determination, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point found earlier. Then, reduce the heating rate to approximately 1-2°C per minute.[23]

-

Observation and Recording :

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting : The melting point is reported as the range from T₁ to T₂. Repeat the measurement with a fresh sample to ensure consistency.

The following diagram illustrates the general workflow for this protocol.

Caption: Experimental Workflow for Melting Point Determination.

Conclusion

This compound is a molecule of significant interest due to its versatile role as a synthetic precursor and its inherent biological activities. A thorough understanding of its core chemical properties, reactivity, and handling requirements is essential for its effective application in research, particularly in the fields of medicinal chemistry and materials science. The data and protocols presented in this guide offer a foundational resource for scientists and developers working with this important indole derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound CAS#: 2380-86-1 [m.chemicalbook.com]

- 6. This compound | CAS#:2380-86-1 | Chemsrc [chemsrc.com]

- 7. This compound | C8H7NO | CID 524508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2380-86-1 [chemicalbook.com]

- 9. This compound | CAS:2380-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound(2380-86-1) 1H NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound [webbook.nist.gov]

- 14. prepchem.com [prepchem.com]

- 15. distantreader.org [distantreader.org]

- 16. researchgate.net [researchgate.net]

- 17. cir-safety.org [cir-safety.org]

- 18. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

6-Hydroxyindole (CAS Number: 2380-86-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyindole, with the CAS number 2380-86-1, is a significant heterocyclic organic compound that has garnered substantial interest in the scientific community. Its unique structure, featuring a hydroxyl group on the indole ring, imparts a range of biological activities that make it a valuable molecule in drug discovery and biomedical research. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its notable biological activities, including its roles as an OATP1B1 inhibitor, a tyrosinase inhibitor, a potential VEGFR-2 inhibitor, and its effects on bacterial biofilm formation. Detailed experimental protocols for key biological assays are provided to facilitate further research and application.

Physicochemical Properties

This compound is a white to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2380-86-1 | |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| Melting Point | 124-130 °C | |

| Boiling Point | 343.2 ± 15.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, Chloroform (slightly, heated), Methanol (slightly). Water solubility is estimated at 3.829e+004 mg/L @ 25 °C. | |

| pKa | 10.07 ± 0.40 (Predicted) | |

| LogP | 1.41 |

Synthesis and Purification

Several synthetic routes for the preparation of this compound have been reported in the literature. These methods offer varying yields and employ different catalytic systems.

Catalyst-Free Synthesis

A catalyst-free method for the regiospecific synthesis of 6-hydroxyindoles has been developed, involving the condensation of carboxymethyl cyclohexadienones and amines. This approach provides a straightforward and environmentally friendly route to obtaining this compound derivatives.

Synthesis via Bischler-Möhlau Reaction

A modified Bischler-Möhlau reaction provides another avenue for the synthesis of 6-hydroxyindoles. This method involves the reaction of an α-hydroxyketone with an aminophenol in the presence of an acid catalyst. The reaction can be optimized to favor the formation of the 6-hydroxy isomer.

Purification

Purification of the crude product is typically achieved through column chromatography on silica gel. The choice of eluent system depends on the specific impurities present.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and pyrrolic protons of the indole ring, as well as the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Predicted m/z values for various adducts are available.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.

While specific spectra are not provided here, representative data can be found in the cited literature.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, making it a molecule of interest for drug development.

OATP1B1 Inhibition

This compound has been identified as an endogenous, long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). OATP1B1 plays a crucial role in the hepatic clearance of many drugs and endogenous compounds.

-

Mechanism of Action: Pre-incubation with this compound increases the Michaelis constant (Km) for the uptake of OATP1B1 substrates, with minimal change in the maximum velocity (Vmax). This suggests a competitive or mixed-type inhibition mechanism. The inhibition is time-dependent and reversible.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a potential candidate for applications in cosmetics and for the treatment of hyperpigmentation disorders.

-

Mechanism of Action: Kinetic analysis has shown that this compound acts as a competitive inhibitor of tyrosinase with respect to the substrate L-DOPA.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Indole derivatives have been investigated as potential VEGFR-2 inhibitors. While direct inhibitory data for this compound on VEGFR-2 is still emerging, the indole scaffold is a recognized pharmacophore for VEGFR-2 inhibition.

Bacterial Biofilm Formation

This compound has been shown to influence bacterial biofilm formation. Specifically, it has been observed to decrease biofilm formation in enterohemorrhagic Escherichia coli (EHEC). This suggests a potential role for this compound and its derivatives as anti-biofilm agents.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate reproducible research.

OATP1B1 Inhibition Assay

This protocol is adapted from studies on OATP1B1 inhibition by uremic toxins.

-

Cell Culture: Stably transfected HEK293 cells expressing OATP1B1 (or a similar suitable cell line) are cultured in appropriate media and conditions.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound in a buffer solution for a specified period (e.g., 60 minutes) at 37°C.

-

Substrate Uptake: The pre-incubation solution is removed, and cells are washed. A solution containing a known OATP1B1 substrate (e.g., radiolabeled estrone-3-sulfate) is added, and uptake is allowed to proceed for a short duration (e.g., 1-5 minutes) at 37°C.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the substrate is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates).

-

Data Analysis: The inhibition of substrate uptake by this compound is calculated relative to a vehicle control. IC₅₀ values are determined by fitting the data to a dose-response curve.

Tyrosinase Inhibition Assay

This protocol is based on a colorimetric assay for tyrosinase activity.

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of L-DOPA (substrate), and a solution of mushroom tyrosinase. Prepare stock solutions of this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the tyrosinase solution.

-

Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at different time points to monitor the formation of dopachrome.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This is a general protocol for a luminescent kinase assay to screen for VEGFR-2 inhibitors.

-

Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2, a substrate (e.g., poly(Glu,Tyr) 4:1), and an ATP solution. Prepare serial dilutions of this compound.

-

Assay Setup: In a white, opaque 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.

-

Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes.

-

Kinase Reaction: Initiate the reaction by adding the ATP and substrate solution. Incubate at 30°C for a defined period (e.g., 45-60 minutes).

-

Luminescence Detection: Add a kinase-glo reagent (which contains luciferase) to each well. This reagent measures the amount of remaining ATP.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of this compound. Determine the IC₅₀ value from a sigmoidal dose-response curve.

Bacterial Biofilm Formation Assay

This protocol describes a crystal violet-based method for quantifying biofilm formation.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium overnight.

-

Inoculation: Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh medium. Add the diluted culture to the wells of a 96-well microtiter plate.

-

Treatment: Add different concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 24-48 hours) to allow biofilm formation.

-

Washing: Carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline).

-

Staining: Add a crystal violet solution (e.g., 0.1%) to each well and incubate at room temperature to stain the adherent biofilm.

-

Destaining: After washing away the excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.

-

Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the effect of this compound on biofilm formation.

Conclusion

This compound is a versatile molecule with a well-defined physicochemical profile and multiple established synthetic routes. Its diverse biological activities, particularly as an inhibitor of OATP1B1 and tyrosinase, and its potential as a VEGFR-2 inhibitor and anti-biofilm agent, underscore its importance in medicinal chemistry and drug discovery. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to further explore the therapeutic potential of this intriguing indole derivative. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its pharmacological profile.

The Discovery and History of 6-Hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyindole, a significant heterocyclic compound, has garnered substantial interest in the scientific community due to its diverse biological activities and its role as a key intermediate in the synthesis of numerous pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, with a focus on its applications in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | PubChem |

| Molecular Weight | 133.15 g/mol | PubChem |

| Melting Point | 125-128 °C | ChemicalBook |

| Boiling Point (Predicted) | 343.2 ± 15.0 °C | ChemSrc |

| pKa (Predicted) | 10.07 ± 0.40 | ChemicalBook |

| LogP (Predicted) | 1.41 | ChemSrc |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol. | BioCrick, ChemicalBook |

| Appearance | White to off-white, shiny crystalline powder | ChemicalBook |

| CAS Number | 2380-86-1 | PubChem |

Historical Perspective and Discovery

While the precise first synthesis of this compound is not definitively documented in readily available literature, early investigations into hydroxyindoles date back to the early 20th century. One of the key early reports on the synthesis of this compound derivatives was by Burton and Stoves in the Journal of the Chemical Society in 1937. Their work focused on the synthesis of 5- and 6-benzyloxyindoles with the aim of preparing the corresponding hydroxyindoles. This foundational research laid the groundwork for future explorations into the chemistry and biological activity of this class of compounds.

Key Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years, with several methods being developed to improve yield, regioselectivity, and reaction conditions.

Modified Bischler-Möhlau Reaction

A significant advancement in the synthesis of 6-hydroxyindoles is the modified Bischler-Möhlau reaction. This method involves the condensation of m-aminophenol with benzoin at a lower temperature than the classical Bischler-Möhlau reaction, leading to improved yields and reduced formation of byproducts. Notably, this modified procedure yields both 4-hydroxy and 6-hydroxy isomers, with this compound being the major product.

Experimental Protocol: Modified Bischler-Möhlau Synthesis of 2,3-diphenyl-6-hydroxyindole

-

Reactants: m-Aminophenol (3 equivalents) and Benzoin (1 equivalent).

-

Catalyst: Hydrochloric acid.

-

Procedure:

-

Benzoin is added to molten m-aminophenol.

-

Hydrochloric acid is added to the mixture.

-

The reaction mixture is heated at 135 °C for 30 minutes.

-

The resulting mass is treated with 15% hydrochloric acid.

-

The precipitate is filtered, washed with water, and dried.

-

The mixture of 4- and 6-hydroxyindoles is separated by column chromatography. This compound derivatives are typically isolated using an eluent such as a 20:1 mixture of CH₂Cl₂:MeOH.

-

Catalyst-Free Synthesis from Carboxymethyl Cyclohexadienones

More recently, an efficient and environmentally friendly catalyst-free synthesis of 6-hydroxyindoles has been developed. This method involves the condensation of carboxymethyl cyclohexadienones with primary amines. The reaction proceeds through an in-situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to yield the this compound scaffold.

Experimental Protocol: Catalyst-Free Synthesis of 1-Phenyl-1H-indol-6-ol

-

Reactants: Carboxymethyl cyclohexadienone derivative and aniline.

-

Solvent: Toluene.

-

Procedure:

-

A solution of the carboxymethyl cyclohexadienone in toluene is prepared.

-

Aniline (2.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

-

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic and heterocyclic protons. The chemical shifts and coupling constants are unique to the |

6-Hydroxyindole: A Key Human Metabolite of Indole at the Crossroads of Tryptophan Metabolism, Uremic Toxicity, and Cellular Defense

For Immediate Release

[City, State] – 6-Hydroxyindole, a hydroxylated derivative of indole, is emerging as a significant human metabolite with multifaceted roles in health and disease. This technical guide provides an in-depth analysis of this compound, consolidating current research for scientists and drug development professionals. The guide covers its formation, metabolic fate, and its implications in chronic kidney disease (CK popolazione) and cellular protection, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₇NO. It is a metabolite of indole, which itself is a product of tryptophan catabolism by the gut microbiota. The position of the hydroxyl group on the indole ring confers specific chemical and biological properties, distinguishing it from other hydroxyindole isomers. Its presence in human plasma and urine, particularly at elevated levels in certain pathological states, has drawn considerable scientific interest.

Biosynthesis and Metabolic Pathways

The formation of this compound from indole is primarily a hepatic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Following its absorption from the colon, indole undergoes oxidation in the liver.

Enzymatic Formation: In vitro studies using human liver microsomes have identified CYP2A6 as the primary enzyme responsible for the 6-hydroxylation of indole. Other isoforms, such as CYP2C19 and CYP2E1, also contribute to a lesser extent to the formation of various indole metabolites, including this compound.

Downstream Metabolism: Once formed, this compound, as a phenolic compound, is susceptible to phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of this compound, facilitating its renal excretion. In vitro studies using liver S9 fractions, which contain both microsomal and cytosolic enzymes, are instrumental in elucidating these conjugation pathways.

6-Hydroxyindole: A Comprehensive Technical Review for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyindole is an organic compound belonging to the hydroxyindole family, characterized by an indole structure with a hydroxyl group at the sixth position. While structurally related to the well-known neurotransmitter serotonin (5-hydroxytryptamine), this compound is emerging as a molecule of significant interest in its own right within the field of neuroscience.[1] Recent studies have highlighted its potential neuroprotective properties, particularly its ability to inhibit a form of regulated cell death known as ferroptosis.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, neuroprotective effects, and the experimental methodologies used to study this promising compound.

Synthesis of this compound

The generation of high-purity this compound is crucial for accurate and reproducible experimental results. Several synthetic routes have been reported in the literature, with the modified Bischler-Möhlau reaction and catalyst-free methods being notable examples.

Table 1: Synthesis Methods for this compound

| Method | Key Reagents | Reaction Conditions | Yield | Reference |

| Modified Bischler-Möhlau Reaction | 3-Aminophenol, Benzoin, Hydrochloric Acid | Heating at 135°C for 30 minutes | Good | [3][4] |

| Catalyst-Free Synthesis | Carboxymethyl cyclohexadienones, Primary amines | Varies with amine | 66-82% | [5][6][7] |

Neuroprotective Properties of this compound

A significant body of recent research has focused on the neuroprotective effects of this compound, primarily in the context of inhibiting ferroptosis. Ferroptosis is a form of iron-dependent regulated cell death driven by lipid peroxidation, and it has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2]

Studies have demonstrated that this compound can protect neuronal cultures from ferroptosis induced by various chemical agents.[1] The primary mechanism underlying this protection is believed to be its intrinsic radical-trapping antioxidant activity, which directly counteracts the lipid peroxidation that is a hallmark of ferroptosis.[1][2]

Quantitative Data on Ferroptosis Inhibition

The efficacy of this compound as a ferroptosis inhibitor has been quantified in different neuronal cell lines and against various inducers of ferroptosis.

Table 2: EC50 Values for this compound in Ferroptosis Inhibition

| Cell Line | Ferroptosis Inducer | EC50 (µM) | Reference |

| HT-22 (mouse hippocampal neurons) | RSL3 | 15.8 | [1] |

| HT-22 (mouse hippocampal neurons) | FINO2 | 8.4 | [1] |

| N27 (rat dopaminergic neurons) | RSL3 | 9.1 | [1] |

| N27 (rat dopaminergic neurons) | FINO2 | 8.1 | [1] |

Interaction with Other Biological Targets

Beyond its role in ferroptosis, this compound has been investigated for its interaction with other targets relevant to neuroscience.

-

Nurr1 Receptor: The nuclear receptor Nurr1 is a critical transcription factor for the development and maintenance of dopamine neurons.[8][9] While the dopamine metabolite 5,6-dihydroxyindole (DHI) has been shown to bind to and regulate Nurr1, studies on this compound have been hampered by its autooxidation and polymerization in solution, making it a challenging tool for studying Nurr1 function.[8] More stable analogs are being explored to probe this interaction further.[8][9][10][11]

-

OATP1B1 Transporter: this compound has been identified as an endogenous long-lasting inhibitor of the hepatic uptake transporter OATP1B1.[12] This is particularly relevant in the context of renal failure, where plasma concentrations of this compound are elevated.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Synthesis of this compound via Modified Bischler-Möhlau Reaction

This protocol is adapted from Sharapov et al.[3][4]

Materials:

-

3-Aminophenol

-

Benzoin

-

10M Hydrochloric acid

-

Dichloromethane (CH2Cl2)

-

Hexane (C6H14)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Dean-Stark apparatus

Procedure:

-

To a reaction vessel, add benzoin (1 equivalent) and 3-aminophenol (3 equivalents).

-

Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of aminophenol.

-

Heat the reaction mixture to 135°C for 30 minutes.

-

During the reaction, collect the water condensate using a Dean-Stark apparatus attached to a weak vacuum.

-

After 30 minutes, cool the reaction mixture and treat the resulting mass with 15% hydrochloric acid.

-

Filter the mixture, wash the solid with water, and dry it.

-

The dry residue contains a mixture of 4- and 6-hydroxyindoles. Separate the isomers using column chromatography on silica gel.

-

Elute with a mixture of CH2Cl2:C6H14 (1:1) to separate the 4-hydroxyindole derivatives.

-

Elute with a mixture of CH2Cl2:MeOH (20:1) to isolate the this compound derivatives.

Assessment of Ferroptosis Inhibition in Neuronal Cell Culture

This protocol is based on the methods described by Jakaria and Cannon.[1][2]

Materials:

-

HT-22 (mouse hippocampal) or N27 (rat dopaminergic) neuronal cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin

-

This compound

-

Ferroptosis inducers: erastin, RSL3, or FINO2

-

Calcein AM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

LDH (lactate dehydrogenase) cytotoxicity detection kit

Procedure:

-

Cell Seeding: Plate the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, with and without the addition of a ferroptosis inducer (erastin, RSL3, or FINO2). Include appropriate vehicle controls. Incubate for 24 hours.

-

Assessment of Cell Viability and Death:

-

Calcein AM Assay (Viability): After treatment, wash the cells with PBS and incubate with Calcein AM solution according to the manufacturer's instructions. Measure fluorescence at the appropriate excitation/emission wavelengths.

-

MTT Assay (Viability): Add MTT solution to the wells and incubate for a few hours. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

LDH Assay (Cell Death): Collect the cell culture supernatant and measure LDH release using a commercially available kit according to the manufacturer's protocol.

-

-

Data Analysis: Calculate cell viability or death as a percentage relative to the control group. Determine the EC50 value of this compound for the inhibition of ferroptosis induced by each agent.

Visualizations

Signaling Pathway of Ferroptosis and its Inhibition by this compound

Caption: Ferroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Logical Relationship of this compound's Activity

Caption: The multifaceted biological activities of this compound.

Conclusion and Future Directions

This compound is a promising molecule in neuroscience research with demonstrated neuroprotective effects through the inhibition of ferroptosis. Its antioxidant properties make it a valuable tool for studying and potentially mitigating neuronal cell death in models of neurodegenerative diseases. While its interactions with other targets like the Nurr1 receptor are of interest, further research is needed to overcome the challenges associated with its chemical instability to fully elucidate these roles. Future studies should focus on developing stable analogs of this compound to better probe its biological functions and therapeutic potential. Additionally, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models of neurological disorders.

References

- 1. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. distantreader.org [distantreader.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Pathway: A Technical Guide to the Biosynthesis of 6-Hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyindole is a valuable heterocyclic compound, serving as a crucial building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules. While the biosynthetic pathways of other hydroxyindoles, notably 5-hydroxyindole derivatives like serotonin, are well-characterized, the natural biosynthetic route to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding, focusing on potential enzymatic routes, engineered pathways, and the experimental methodologies required to explore this scientific frontier. We will delve into the known biochemistry of related pathways, present hypothetical and engineered routes to this compound, and offer a structured approach for researchers aiming to discover or engineer this elusive pathway.

Introduction: The Significance of this compound

Hydroxyindoles are a class of organic molecules that feature an indole scaffold substituted with one or more hydroxyl groups. The position of the hydroxyl group dramatically influences the molecule's chemical properties and biological activity. This compound, in particular, is a key intermediate in the synthesis of various compounds with therapeutic potential, including treatments for neurological disorders and cancers. Its unique structure makes it a desirable synthon in medicinal chemistry. However, the challenging chemical synthesis of this compound has spurred interest in exploring biotechnological production routes. A well-defined biosynthetic pathway would enable the sustainable and scalable production of this important molecule.

The Canonical Biosynthesis of 5-Hydroxyindoles: A Comparative Benchmark

To appreciate the knowledge gap concerning this compound, it is instructive to first examine the well-established biosynthetic pathway of its isomer, 5-hydroxytryptophan, the precursor to the neurotransmitter serotonin and the hormone melatonin.[1][2] This pathway serves as a benchmark for understanding the types of enzymes and reactions that could be involved in indole hydroxylation.

The biosynthesis of 5-hydroxytryptophan begins with the amino acid L-tryptophan, which is hydroxylated at the 5-position of the indole ring by the enzyme tryptophan hydroxylase (TPH) .[1][3][4] TPH is a monooxygenase that utilizes molecular oxygen and a tetrahydrobiopterin cofactor to carry out this specific hydroxylation.[1][3]

Caption: Biosynthetic pathway of 5-hydroxytryptophan and its downstream products.

The Uncharted Territory: Biosynthesis of this compound

Despite the clear understanding of 5-hydroxyindole biosynthesis, a corresponding natural pathway for this compound has not been definitively identified. The specificity of tryptophan hydroxylase for the 5-position suggests that a different enzyme would be required for 6-hydroxylation. The following sections explore potential and engineered routes for the biosynthesis of this compound.

Hypothetical Enzymatic Routes

The biosynthesis of this compound could potentially proceed through two main routes:

-

Direct hydroxylation of L-tryptophan at the 6-position to form 6-hydroxytryptophan, which would then be converted to this compound.

-

Conversion of L-tryptophan to indole , followed by hydroxylation at the 6-position.

The enzymes that could catalyze such reactions are likely to be hydroxylases or monooxygenases , such as:

-

Tryptophan 6-hydroxylase: A hypothetical enzyme that would be analogous to TPH but with regiospecificity for the 6-position of the indole ring. The discovery of such an enzyme in nature would be a significant breakthrough.

-

Indole 6-hydroxylase: An enzyme that would hydroxylate indole at the 6-position.

-

Cytochrome P450 Monooxygenases: This large and diverse family of enzymes is known to be involved in the metabolism of a wide range of compounds, including indoles.[5] While their primary role in indole metabolism often involves hydroxylation at other positions (e.g., to form 3-hydroxyindole, or indoxyl), it is plausible that some P450s possess the ability to hydroxylate indole at the 6-position.[5]

-

Flavin-containing Monooxygenases (FMOs): These enzymes are also known to oxygenate a variety of substrates and could potentially hydroxylate tryptophan or indole.

Engineered Biosynthetic Pathways

In the absence of a known natural pathway, metabolic engineering offers a promising approach for the de novo production of this compound in microbial hosts like E. coli. This involves the introduction and optimization of heterologous genes encoding enzymes that can perform the desired transformations.

A potential engineered pathway could involve:

-

Enhancing the production of a suitable precursor , such as L-tryptophan or indole, in the microbial host.

-

Introducing a hydroxylase capable of converting the precursor to a 6-hydroxylated derivative. This may require the use of a naturally occurring enzyme with relaxed substrate specificity or a laboratory-evolved enzyme. For instance, studies have shown that enzymes like 2-hydroxybiphenyl 3-monooxygenase can be engineered through directed evolution to hydroxylate indole.[6]

Caption: A hypothetical engineered pathway for the production of this compound in a microbial host.

Experimental Protocols for Pathway Discovery and Engineering

For researchers aiming to elucidate or create a biosynthetic pathway for this compound, a multi-pronged experimental approach is necessary.

Protocol for Screening for Novel Hydroxylases

-

Sample Collection: Obtain environmental samples (soil, marine sediments, etc.) or microbial cultures known to produce diverse secondary metabolites.

-

Metagenomic Library Construction: Extract DNA from the samples and construct metagenomic libraries in a suitable expression host (e.g., E. coli).

-

High-Throughput Screening: Screen the libraries for the ability to convert L-tryptophan or indole into this compound. This can be done using colorimetric assays or more sensitive techniques like HPLC-MS.

-

Hit Validation and Gene Identification: For positive hits, isolate the corresponding genetic material and identify the gene(s) responsible for the hydroxylation activity.

-

Enzyme Characterization: Express and purify the identified enzyme(s) and characterize their substrate specificity, kinetics, and cofactor requirements.

Protocol for Directed Evolution of a Hydroxylase

-

Template Enzyme Selection: Choose a known hydroxylase with some promiscuous activity towards indole or tryptophan as a starting template.

-

Library Generation: Create a library of enzyme variants using error-prone PCR or other mutagenesis techniques.

-

Screening/Selection: Develop a high-throughput screen to identify variants with improved 6-hydroxylation activity.

-

Iterative Rounds of Evolution: Subject the best-performing variants to further rounds of mutagenesis and screening to accumulate beneficial mutations.

-

Characterization of Evolved Enzyme: Once a highly active and specific variant is obtained, characterize its biochemical properties.

Data Presentation: Quantitative Analysis of Engineered Strains

The following table presents hypothetical data from an experiment to engineer E. coli for this compound production, illustrating the kind of quantitative data that would be generated.

| Strain | Precursor | Heterologous Enzyme | Titer (mg/L) | Yield (mg/g glucose) | Productivity (mg/L/h) |

| Control | Tryptophan | None | < 0.1 | < 0.001 | < 0.001 |

| Strain A | Tryptophan | Wild-type Monooxygenase | 5.2 | 0.26 | 0.11 |

| Strain B | Tryptophan | Evolved Monooxygenase (Gen 1) | 25.8 | 1.29 | 0.54 |

| Strain C | Tryptophan | Evolved Monooxygenase (Gen 5) | 112.5 | 5.63 | 2.34 |

| Strain D | Indole | Evolved Monooxygenase (Gen 5) | 150.3 | 7.52 | 3.13 |

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the discovery, engineering, and implementation of a this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound represents a significant and exciting challenge in the field of synthetic biology and metabolic engineering. While a natural pathway remains to be discovered, the tools and techniques are now available to engineer such a pathway in a microbial host. Future research should focus on the discovery of novel hydroxylases with the desired regiospecificity and the application of protein and metabolic engineering to optimize production. The successful development of a robust biosynthetic route to this compound will not only provide a sustainable source of this valuable molecule but will also expand our fundamental understanding of indole metabolism.

References

- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Melatonin - Wikipedia [en.wikipedia.org]

- 3. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hydroxyindole via a Modified Bischler-Möhlau Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxyindole derivatives. While the classical Bischler-Möhlau indole synthesis has historically been associated with harsh conditions and low yields, recent modifications have renewed interest in this method for preparing hydroxyindoles.[1][2][3] This document focuses on a modified, lower-temperature Bischler-Möhlau reaction for the synthesis of 2,3-disubstituted 4- and 6-hydroxyindoles. Additionally, a more conventional synthesis of unsubstituted this compound is presented for comparative purposes.

This compound is a crucial building block in medicinal chemistry and drug development.[4] It serves as a precursor for a variety of pharmaceuticals, including potential anticancer agents, neuroprotective drugs, and HIV inhibitors.[4][5] Its versatile structure allows for further functionalization to create complex bioactive molecules.[4]

Modified Bischler-Möhlau Synthesis of 2,3-Diaryl-6-hydroxyindoles

Recent studies have demonstrated a modified Bischler-Möhlau reaction for the synthesis of 4- and 6-hydroxyindoles by reacting m-aminophenol with various benzoins.[2][3] This updated protocol offers the advantage of lower reaction temperatures, which leads to improved yields and a reduction in tarry byproducts.[2][3] A key finding of this modified approach is the formation of both 4-hydroxy and 6-hydroxy isomers, with the this compound derivative being the major product.[2]

Reaction Principle

The synthesis proceeds via the acid-catalyzed condensation of an aminophenol with a benzoin. The reaction of m-aminophenol with benzoin at 135°C with hydrochloric acid catalysis yields a mixture of 2,3-diphenyl-1H-indol-6-ol and 2,3-diphenyl-1H-indol-4-ol.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various 2,3-diaryl-6-hydroxyindoles using the modified Bischler-Möhlau reaction.

| Starting Benzoin | R Groups on Benzoin | Product (this compound derivative) | Yield (%) |

| Benzoin | Phenyl | 2,3-diphenyl-1H-indol-6-ol | 62 |

| 4,4'-Dimethoxybenzoin | 4-Methoxyphenyl | 2,3-bis(4-methoxyphenyl)-1H-indol-6-ol | 65 |

| 4,4'-Dichlorobenzoin | 4-Chlorophenyl | 2,3-bis(4-chlorophenyl)-1H-indol-6-ol | 58 |

Data extracted from Sharapov, A.D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta.[2][3]

Experimental Protocol: Synthesis of 2,3-diphenyl-1H-indol-6-ol

This protocol is based on the modified Bischler-Möhlau reaction.[2]

Materials:

-

m-Aminophenol

-

Benzoin

-

10M Hydrochloric acid

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Methanol (MeOH)

-

Dean-Stark apparatus

-

Silica gel for column chromatography

Procedure:

-

Combine benzoin (1 equivalent) and m-aminophenol (3 equivalents) in a reaction vessel equipped with a Dean-Stark apparatus.

-

Add 10M hydrochloric acid (1.5 mL per 0.082 mmol of aminophenol).

-

Heat the reaction mixture to 135°C for 30 minutes. During this time, water will be removed from the reaction mixture via the Dean-Stark apparatus under a weak vacuum.

-

After cooling, the crude product is purified by column chromatography on silica gel.

-

The 4-hydroxyindole isomer is first eluted using a mixture of dichloromethane and hexane (1:1).

-

The desired this compound product is then eluted using a mixture of dichloromethane and methanol (20:1).

-

The solvent is removed under reduced pressure to yield the purified 2,3-diphenyl-1H-indol-6-ol.

Spectroscopic Data for 2,3-diphenyl-1H-indol-6-ol:

-

¹H NMR (400 MHz, DMSO-d₆): δ = 11.05 (s, 1H, OH), 8.83 (s, 1H, NH), 7.52–7.36 (m, 3H, Ph), 7.36–7.26 (m, 3H, Ph), 7.20 (m, 2H, Ph), 7.09 (d, J = 8.6 Hz, H-4), 6.81 (d, J = 2.2 Hz, 1H, H-7), 6.56 (dd, J = 8.6, 2.2 Hz, 1H, H-5).[2]

Standard Synthesis of Unsubstituted this compound

For research applications requiring the parent this compound, a common and reliable method is the catalytic hydrogenation of 6-benzyloxyindole. This method avoids the regioselectivity issues and harsh conditions of the classical Bischler-Möhlau reaction.

Quantitative Data

| Starting Material | Product | Reagents | Solvent | Yield (%) |

| 6-Benzyloxyindole | This compound | 10% Pd/C, H₂ | Acetone | 73 |

Data extracted from a representative synthetic procedure.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Benzyloxyindole

-

10% Palladium on carbon (Pd/C)

-

Acetone

-

Nitrogen (N₂) and Hydrogen (H₂) gas

-

Celite

Procedure:

-

Suspend 6-benzyloxyindole (e.g., 3.93 g, 17.6 mmol) in acetone (350 mL) in a flask under a nitrogen atmosphere and cool in an ice bath.

-

Carefully add 10% Palladium on carbon (0.80 g).

-

Replace the nitrogen atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen from a balloon. Repeat this process.

-

Remove the ice bath and stir the mixture vigorously under a positive pressure of hydrogen for 16 hours.

-

Cool the reaction mixture in an ice bath and replace the hydrogen atmosphere with nitrogen.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.[6]

Diagrams and Workflows

Bischler-Möhlau Reaction Mechanism

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

General Experimental Workflow for this compound Synthesis

Caption: General experimental workflow for synthesis and purification.

References

Application Note: Detailed Protocols for the Purification of 6-Hydroxyindole

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Hydroxyindole is a crucial building block in the synthesis of various biologically active compounds and pharmaceutical agents. Achieving high purity is paramount for its use in research and development. This document provides detailed protocols for three primary methods of this compound purification: Recrystallization, Flash Column Chromatography, and Vacuum Sublimation. Additionally, it outlines standard analytical techniques for assessing final product purity.

Overview of Purification Methodologies

The choice of purification method depends on the initial purity of the this compound, the scale of the purification, and the desired final purity. Commercially available this compound often has a purity of ≥98%, but for sensitive applications, further purification may be necessary.

| Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Water, Ethanol, or mixed solvent systems. | Cost-effective, scalable, good for removing bulk impurities. | Potential for product loss in the mother liquor; solvent choice is critical. |

| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Stationary Phase: Silica Gel. Mobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients. | Excellent for separating closely related impurities; high resolution. | Can be time-consuming and solvent-intensive; silica gel's acidic nature can affect sensitive compounds. |

| Vacuum Sublimation | Phase transition from solid to gas under reduced pressure, leaving non-volatile impurities behind. | Requires high vacuum and controlled heating. | Yields very high purity product; solvent-free. | Only suitable for compounds that sublime; can be difficult to scale up. |

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility. The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures.

Experimental Workflow: Recrystallization

Caption: Workflow for the purification of this compound via recrystallization.

Methodology

-

Solvent Selection :

-

Based on the polar nature of this compound (containing -OH and N-H groups), suitable solvents include water, ethanol, or mixtures like ethanol/water. This compound is also soluble in ethyl acetate and acetone.

-

Perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent should dissolve the crude product completely at its boiling point and allow for maximum crystal recovery upon cooling.

-

-

Dissolution :

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).

-

Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.

-

-

Decolorization (Optional) :

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

-

Hot Filtration (Optional) :

-

If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

-

-

Crystallization :

-

Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Slow cooling encourages the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Crystal Collection and Washing :

-

Collect the crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.

-

-

Drying :

-

Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. The final product should be a white to light brown crystalline powder.

-

Protocol 2: Flash Column Chromatography

This technique is ideal for separating this compound from impurities with different polarities. It utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to achieve separation.

Experimental Workflow: Column Chromatography

Caption: Workflow for the purification of this compound via flash column chromatography.

Methodology

-

Stationary and Mobile Phase Selection :

-

Stationary Phase : Silica gel (60 Å, 230-400 mesh) is standard.

-

Mobile Phase : A solvent system is chosen based on Thin-Layer Chromatography (TLC) analysis. The goal is an Rf value of ~0.3 for this compound.

-

A common system for related compounds is Dichloromethane (CH₂Cl₂):Methanol (MeOH) at a 20:1 ratio. An alternative is a gradient of Ethyl Acetate (EtOAc) in Hexane.

-

Since this compound is a basic compound, adding a small amount (~1%) of triethylamine or ammonia to the mobile phase can prevent streaking and improve separation by deactivating the acidic silanol groups on the silica.

-

-

Column Packing :

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent.

-

Pour the slurry into the column and allow it to settle, ensuring a uniform, bubble-free packing.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Sample Loading :

-

Wet Loading : Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica gel.

-

Dry Loading : For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the

-

Application Note & Protocol: Quantification of 6-Hydroxyindole in Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyindole is a metabolite of the essential amino acid tryptophan and an important molecule in various physiological and pathological processes. As a derivative of indole, its quantification in biological matrices such as plasma is crucial for understanding its role in metabolic pathways and as a potential biomarker. This application note provides a detailed protocol for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The described methods are compiled from established analytical procedures for indolic compounds.

Principle

This method involves the isolation of this compound from plasma samples, followed by chromatographic separation and quantification. The protocol outlines two primary sample preparation techniques: protein precipitation and solid-phase extraction (SPE). The separation is achieved using a reversed-phase HPLC column, and detection is performed by either UV absorbance or fluorescence, with the latter offering higher sensitivity. For confirmatory analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Signaling Pathway: Tryptophan Metabolism

The following diagram illustrates the metabolic pathway from tryptophan to various indole derivatives, including the serotonin and indole pathways which can lead to the formation of hydroxylated indole compounds.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or mixed-mode)

-

Nitrogen evaporator (optional)

-

Analytical balance

-

pH meter

-

-

Reagents:

-

This compound standard

-

Internal Standard (IS), e.g., 5-methoxyindole or a deuterated analog for LC-MS/MS

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid (70%)

-

Sodium acetate

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Ultrapure water

-

Human plasma (drug-free for calibration standards)

-

Sample Handling and Stability

-

Collect whole blood in EDTA-containing tubes.

-

Separate plasma by centrifugation at approximately 2000 x g for 15 minutes at 4°C.

-

Store plasma samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in plasma.

Application Notes and Protocols: 6-Hydroxyindole as a Precursor in Drug Synthesis

Introduction

6-Hydroxyindole is a versatile heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] Its indole core, functionalized with a hydroxyl group at the 6-position, allows for diverse chemical modifications, making it an essential intermediate in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a precursor in the synthesis of various therapeutic agents, including potential anti-cancer drugs, HIV inhibitors, and antipsychotics.[3][4]

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is present in numerous compounds with significant pharmacological activities. Its derivatives are being explored for a range of therapeutic applications.

Key Therapeutic Areas:

-

Oncology: As a precursor for tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[3][4]

-

Infectious Diseases: Used in the preparation of agents against tuberculosis and HIV inhibitors.[3][4]

-

Metabolic Disorders: A reactant for creating indoleoxyacetic acid derivatives that act as peroxisome proliferator-activated receptor (PPAR) agonists.[3][4]

-

Neurological and Psychiatric Disorders: Serves as a precursor for the synthesis of dopaminergic agents and atypical antipsychotics like sertindole.[5][6]

-

Cardiovascular Conditions: Can be utilized in the synthesis of beta-blockers for managing cardiovascular diseases.[7][8]

Below is a logical workflow illustrating the progression from the this compound precursor to potential drug candidates.

Caption: Logical workflow from this compound to various drug scaffolds.

Synthetic Protocols and Methodologies

Several synthetic strategies have been developed to utilize this compound and its analogs effectively. This section details key experimental protocols.

Modified Bischler-Möhlau Reaction for this compound Derivatives

This modified method allows for the synthesis of 4- and 6-hydroxyindoles at lower temperatures than traditional protocols, improving yields and reducing side products.[9][10] The reaction involves the condensation of an aminophenol with a benzoin derivative under acidic catalysis.[9]

Experimental Protocol:

-

Reactant Mixture: To 3 equivalents of m-aminophenol, add 1 equivalent of the desired benzoin derivative.

-

Acid Catalysis: Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of the aminophenol.

-

Reaction Conditions: Heat the mixture to 135 °C for 30 minutes. During the reaction, remove the water condensate using a Dean-Stark apparatus under a weak vacuum (60–70 mm Hg).

-

Work-up: After the reaction is complete, treat the resulting mass with 15% hydrochloric acid.

-

Isolation: Filter the mixture, wash the solid with water, and dry it.

-

Purification: The dry residue contains a mixture of 4- and 6-hydroxyindoles. Separate the isomers using column chromatography.

-

Elute the 4-hydroxyindole derivatives with a 1:1 mixture of CH₂Cl₂:C₆H₁₄.

-

Elute the this compound derivatives with a 20:1 mixture of CH₂Cl₂:MeOH.[9]

-

Data Summary:

| Benzoin Derivative | This compound Product | Yield (%) |

| Benzoin (2a) | 2,3-diphenyl-1H-indol-6-ol (3a) | 65 |

| 4,4'-dimethoxybenzoin (2b) | 2,3-bis(4-methoxyphenyl)-1H-indol-6-ol (3b) | 70 |

| 4,4'-dichlorobenzoin (2c) | 2,3-bis(4-chlorophenyl)-1H-indol-6-ol (3c) | 68 |

Table adapted from data presented in the synthesis of 4- and 6-hydroxyindoles via a modified Bischler reaction.[9]

Caption: Experimental workflow for the Modified Bischler-Möhlau reaction.

Catalyst-Free Synthesis of 6-Hydroxyindoles

An efficient, catalyst-free method has been developed for the regiospecific synthesis of 6-hydroxyindoles from the condensation of carboxymethyl cyclohexadienones and primary amines.[11] This approach is operationally simple and accommodates a broad range of aromatic and aliphatic amines.[11]

Experimental Protocol:

-

Reactant Mixture: In a reaction vessel, combine the carboxymethyl cyclohexadienone (1 equiv., 0.2 mmol), the desired amine (1.2 equiv., 0.24 mmol), and 4 Å molecular sieves.

-

Solvent: Add toluene (1.5 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain the pure this compound derivative.[11]

Data Summary:

| Amine | This compound Product | Yield (%) |

| Aniline | 1-phenyl-1H-indol-6-ol (3a) | 78 |

| p-Toluidine | 1-(p-tolyl)-1H-indol-6-ol (3b) | 75 |

| 2-Aminopyridine | 1-(pyridin-2-yl)-1H-indol-6-ol (3e) | 78 |

| Cyclohexylamine | 1-cyclohexyl-1H-indol-6-ol (3h) | 80 |

| Benzhydrylamine | 1-benzhydryl-1H-indol-6-ol (3k) | 75 |

Table adapted from data presented in the catalyst-free synthesis of 6-hydroxyindoles.[11]

Caption: Reaction scheme for the catalyst-free synthesis of 6-hydroxyindoles.

Gold-Catalyzed Synthesis of 6-Hydroxyindoles

A gold-catalyzed reaction provides an efficient pathway for forming this compound derivatives from substituted alkynylcyclohexadienones and amines. This one-pot reaction forms two new C-N bonds and yields moderate to very good results.[12]

Conceptual Pathway:

The reaction is believed to proceed through a sequence involving the formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to furnish the indole core.[11]

Caption: Conceptual pathway for the gold-catalyzed synthesis of 6-hydroxyindoles.

Further Functionalization for Drug Development

The synthesized this compound derivatives can undergo further modifications to produce advanced drug intermediates. The hydroxyl and amine groups provide reactive sites for various chemical transformations.

Example Transformations:

-

O-Alkylation: The hydroxyl group can be alkylated to introduce side chains, a common step in the synthesis of beta-blockers.[7][8]

-

N-Alkylation/Arylation: The indole nitrogen can be functionalized, as seen in the synthesis of the antipsychotic drug sertindole.[6]

-

Palladium-Catalyzed Coupling: The hydroxyl group can be converted to a triflate, enabling Pd-catalyzed coupling reactions to introduce phenyl or other aryl groups.[11]

These post-synthesis modifications highlight the role of this compound as a versatile platform for building complex molecular architectures required for specific biological targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ferwer.com [ferwer.com]

- 3. This compound | 2380-86-1 [chemicalbook.com]

- 4. This compound CAS#: 2380-86-1 [m.chemicalbook.com]

- 5. 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: synthesis and dopaminergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]